4-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95%
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Overview
Description
4-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95% (4-CEFBA) is a synthetic organic compound, which has a wide range of applications in scientific research. It is used as a reagent in organic synthesis and as a catalyst in a number of reactions. 4-CEFBA is also used in the synthesis of various pharmaceuticals, pesticides, and other chemicals.
Scientific Research Applications
4-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95% has a number of applications in scientific research. It has been used in the synthesis of various pharmaceuticals, pesticides, and other chemicals. It has also been used as a reagent in organic synthesis and as a catalyst in a number of reactions. In addition, 4-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95% has been used in the synthesis of various heterocyclic compounds, such as pyridines, pyrazines, and quinolines.
Mechanism of Action
The mechanism of action of 4-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95% is not fully understood. However, it is believed that the compound acts as an electron acceptor, allowing for the formation of a variety of organic compounds. In addition, 4-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95% has been shown to be an effective catalyst in a number of reactions, including the synthesis of heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95% are not well understood. However, there is some evidence that the compound may have a number of beneficial effects, including the inhibition of certain enzymes and the stimulation of certain metabolic pathways. In addition, 4-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95% has been shown to have antioxidant properties, which may be beneficial for certain medical conditions.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95% in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. However, there are also some limitations to using 4-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95% in laboratory experiments. For example, the compound is highly reactive and can react with other compounds in the reaction mixture. In addition, 4-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95% can be toxic if handled improperly.
Future Directions
The potential future directions for the use of 4-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95% in scientific research include the development of new synthetic methods, the exploration of its biochemical and physiological effects, the development of new pharmaceuticals and pesticides, and the exploration of its potential applications in the medical field. Additionally, 4-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95% could be used in the development of new catalysts, as well as in the synthesis of new heterocyclic compounds.
Synthesis Methods
4-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95% can be synthesized by a number of methods. The most common method is the reaction of 4-chlorobenzoic acid with 4-ethoxycarbonyl-3-fluorophenyl bromide. The reaction is carried out in a solvent such as dichloromethane or acetonitrile. The reaction is typically carried out at room temperature for several hours. The product can then be purified by recrystallization from a suitable solvent.
properties
IUPAC Name |
4-chloro-3-(4-ethoxycarbonyl-3-fluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFO4/c1-2-22-16(21)11-5-3-9(8-14(11)18)12-7-10(15(19)20)4-6-13(12)17/h3-8H,2H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHOIBVAVZQJKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691959 |
Source
|
Record name | 6-Chloro-4'-(ethoxycarbonyl)-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20691959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261985-44-7 |
Source
|
Record name | 6-Chloro-4'-(ethoxycarbonyl)-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20691959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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